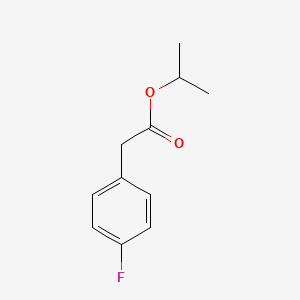

Isopropyl 4-fluorophenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

propan-2-yl 2-(4-fluorophenyl)acetate |

InChI |

InChI=1S/C11H13FO2/c1-8(2)14-11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

IYIKCHGJPDZVPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Isopropyl 4-fluorophenylacetate

Topic: Spectroscopic Data Interpretation for Isopropyl 4-fluorophenylacetate Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists

Executive Summary

Isopropyl 4-fluorophenylacetate (CAS: N/A for specific isomer, generic derivatives ~405-50-5 parent acid) is a critical intermediate in the synthesis of fluorinated pharmaceutical actives. Its structural integrity relies on the precise installation of the isopropyl ester moiety and the retention of the para-fluorine substituent.

This guide provides a rigorous, self-validating framework for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Unlike generic spectral lists, this document focuses on the causality of spectral features—explaining why signals appear where they do—to empower researchers to troubleshoot synthetic anomalies (e.g., hydrolysis, transesterification, or defluorination) in real-time.

Molecular Architecture & Theoretical Prediction

Before analyzing data, we must establish the "Spectral Truth" based on the molecule's connectivity: 4-F-Ph-CH₂-COO-CH(CH₃)₂ .

-

The Fluorine Effect: The highly electronegative fluorine atom (

) exerts a strong inductive effect (-I) and a resonance effect (+R). In NMR, this results in significant spin-spin coupling ( -

The Ester Linkage: The isopropyl ester provides a distinct diagnostic "septet-doublet" pattern in

H NMR and a unique carbonyl shift in

Infrared Spectroscopy (FT-IR): Functional Group Validation

Objective: Rapid "Go/No-Go" decision based on functional group presence.

Methodology:

-

Sample Prep: Neat oil on Diamond ATR crystal.

-

Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Interpretation Logic: The spectrum is dominated by the ester functionality and the fluorinated aromatic ring.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Insight |

| 1735 ± 5 | C=O Stretch (Ester) | Primary Indicator. A shift <1700 suggests hydrolysis to acid; >1750 suggests strained ring or anhydride formation. |

| 1220 & 1150 | C-O-C Stretch | Characteristic "Asymmetric/Symmetric" ester doublet. |

| ~1510 & 1600 | C=C Aromatic Stretch | The 1510 band is often intensified by the polar F-substituent. |

| 1100–1000 | C-F Stretch | Strong, broad band. Confirms fluorine presence (distinguishes from chloro/bromo analogs).[1] |

| 2980 / 2930 | C-H Stretch (Alkyl) | Isopropyl methyls (asymmetric/symmetric). |

Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

Objective: Definitive structural elucidation and purity assessment.

Protocol:

-

Solvent:

(Chloroform-d) is preferred to minimize solvent overlap in the aliphatic region. -

Concentration: ~10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

A.

H NMR Interpretation (400 MHz)

The proton spectrum is defined by the AA'BB' aromatic system and the Isopropyl pattern.

| Multiplicity | Integration | Assignment | Mechanistic Explanation | |

| 6.95 – 7.05 | Multiplet (AA'BB') | 2H | Ar-H (Ortho to F) | Shielded by F's electron density (+R effect). Shows |

| 7.20 – 7.30 | Multiplet (AA'BB') | 2H | Ar-H (Meta to F) | Deshielded relative to ortho protons. Shows |

| 5.00 | Septet ( | 1H | Isopropyl -CH- | Deshielded by ester oxygen. The septet arises from coupling to two equivalent |

| 3.55 | Singlet | 2H | Benzylic | Isolated spin system. No adjacent protons on the carbonyl or quaternary aromatic carbon. |

| 1.22 | Doublet ( | 6H | Isopropyl | Coupled to the single methine proton. |

B.

C NMR Interpretation (100 MHz)

The carbon spectrum is complicated by Carbon-Fluorine coupling (

-

C=O (Carbonyl): ~171.0 ppm (Singlet).

-

C-4 (Aromatic C-F): ~162.0 ppm. Doublet (

Hz). -

C-1 (Aromatic Quaternary): ~130.0 ppm. Doublet (

Hz). -

C-2/6 (Meta to F): ~131.0 ppm. Doublet (

Hz). -

C-3/5 (Ortho to F): ~115.3 ppm. Doublet (

Hz). -

Isopropyl -CH-: ~68.5 ppm.

-

Benzylic -CH2-: ~40.5 ppm.

-

Isopropyl -CH3: ~21.8 ppm.

C.

F NMR Interpretation

-

Signal: Single peak at -116.0 to -118.0 ppm (referenced to

). -

Utility: Purity check. Additional peaks indicate defluorinated byproducts or regioisomers (e.g., meta-fluoro impurities).

Mass Spectrometry (MS): Fragmentation Logic

Objective: Confirmation of molecular weight and substructure connectivity. Technique: GC-MS (EI, 70 eV).

Fragmentation Pathway:

-

Molecular Ion (

): m/z 196 . Usually weak/distinct. -

Base Peak: m/z 109 (4-Fluorobenzyl cation / Tropylium ion).

-

Diagnostic Fragment: m/z 137 (

). -

Rearrangement: m/z 154 (4-Fluorophenylacetic acid).

Integrated Verification Workflow

The following diagram illustrates the decision logic for confirming the compound's structure.

Caption: Logical decision tree for validating Isopropyl 4-fluorophenylacetate, prioritizing functional group check (IR) followed by structural connectivity (NMR).

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on general NMR shifts and coupling constants).

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Detailed data on Fluorine-Carbon coupling constants).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of phenylacetic acid derivatives).

-

ChemicalBook. (2024). 4-Fluorophenylacetic acid Spectral Data. (Base spectral data for the parent acid moiety).

-

SpectraBase. (2024). Wiley Spectral Databases. (Reference for isopropyl ester characteristic shifts).

Sources

A Technical Guide to Isopropyl 4-fluorophenylacetate: Synthesis, Characterization, and Novel Research Directives

Abstract

This technical guide provides a comprehensive overview of Isopropyl 4-fluorophenylacetate, a fluorinated organic compound with significant, yet largely untapped, potential in drug discovery and materials science. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] This document details a robust and reliable method for the synthesis of Isopropyl 4-fluorophenylacetate via Fischer-Speier esterification, supported by a full mechanistic pathway and characterization data. We bridge the gap between fundamental chemistry and applied research by proposing several novel, high-potential research directives. These include its evaluation as a novel enzyme inhibitor, its investigation as a candidate anticancer agent, and its use as a scaffold in fragment-based drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks for the next generation of therapeutics.

Introduction: The Strategic Role of Fluorine in Drug Discovery

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[3] Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, imparts unique properties to organic molecules without significantly increasing steric bulk.[3][4] This strategic incorporation can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby enhancing binding affinity and potency.[4]

-

Physicochemical Properties: The introduction of fluorine can modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]

Isopropyl 4-fluorophenylacetate serves as an exemplary scaffold for exploring these benefits. Its parent molecule, 4-fluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents.[6][7] By converting the carboxylic acid to an isopropyl ester, we create a new chemical entity with altered properties, opening the door to novel biological activities and applications.

Synthesis and Characterization

The most direct and efficient method for preparing Isopropyl 4-fluorophenylacetate is the Fischer-Speier esterification of 4-fluorophenylacetic acid with isopropanol, using a strong acid catalyst.

Principle: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] To drive the reaction toward the ester product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[9]

The mechanism involves several key reversible steps[8][9]:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol (isopropanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Detailed Experimental Protocol: Synthesis of Isopropyl 4-fluorophenylacetate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylacetic acid (15.4 g, 0.1 mol).

-

Reagent Addition: Add isopropanol (90 mL, ~1.17 mol, used in excess as the solvent) to the flask, followed by the slow, cautious addition of concentrated sulfuric acid (2 mL) as the catalyst.[10]

-

Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of cold water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate.

-

Extraction & Washing: Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine (saturated NaCl solution).[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield Isopropyl 4-fluorophenylacetate as a clear oil.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.[11] Below is a table of expected physicochemical and spectroscopic data, based on the known properties of similar compounds like isopropyl phenylacetate.[12]

| Property | Expected Value | Rationale / Technique |

| Molecular Formula | C₁₁H₁₃FO₂ | --- |

| Molecular Weight | 196.22 g/mol | --- |

| Appearance | Colorless Oil | Visual Inspection |

| Boiling Point | ~220-230 °C (at 760 mmHg) | Distillation |

| Density | ~1.09 g/mL at 25 °C | Densitometry |

| ¹H NMR (CDCl₃) | δ ~7.2-7.0 (m, 4H, Ar-H), 5.0 (sept, 1H, CH), 3.6 (s, 2H, CH₂), 1.2 (d, 6H, 2xCH₃) | Nuclear Magnetic Resonance (NMR)[13] |

| ¹³C NMR (CDCl₃) | δ ~171 (C=O), 162 (d, C-F), 130 (d, Ar-C), 115 (d, Ar-C), 68 (CH), 40 (CH₂), 22 (CH₃) | Nuclear Magnetic Resonance (NMR)[11] |

| IR (neat) | ν ~2980 (C-H), 1735 (C=O, ester), 1605, 1510 (C=C, aromatic), 1220 (C-F), 1180 (C-O) cm⁻¹ | Infrared Spectroscopy |

| Mass Spec (EI) | m/z 196 (M⁺), 154, 109 (base peak), 96 | Mass Spectrometry (MS)[14] |

Review of Existing Research & Potential Applications

While Isopropyl 4-fluorophenylacetate itself is not extensively documented in biological literature, its constituent parts provide a strong rationale for its investigation.

-

4-Fluorophenylacetic Acid Derivatives: The parent acid and its derivatives are building blocks for various bioactive molecules.[6] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[15]

-

Phenylacetate Esters: Non-fluorinated analogs like isopropyl phenylacetate are used in the fragrance and flavor industry.[12] Other esters are explored as solvents and chemical intermediates.[16] The introduction of fluorine is a logical step to transition these scaffolds into the realm of medicinal chemistry.

-

Fluorinated Drugs: Many successful drugs, from the cholesterol-lowering agent Fluvastatin (which contains a 3-(4-fluorophenyl)-1-isopropylindole core) to various kinase inhibitors, rely on fluorinated phenyl groups for their efficacy.[17][18]

Future Research Directives: Unlocking Novel Therapeutic Potential

The unique combination of a fluorine atom, an aromatic ring, and an ester functional group makes Isopropyl 4-fluorophenylacetate a prime candidate for novel therapeutic development. We propose the following research workflows.

Hypothesis 1: Isopropyl 4-fluorophenylacetate as a Novel Enzyme Inhibitor

Rationale: Uncontrolled enzyme activity, particularly from proteases and kinases, is implicated in numerous diseases, including inflammation, cancer, and viral infections.[19] Given the use of its parent acid in anti-inflammatory drug synthesis[6], Isopropyl 4-fluorophenylacetate could act as a prodrug (hydrolyzed in-vivo to the active acid) or as an inhibitor in its own right, potentially targeting the active sites of these enzymes.

Proposed Experimental Workflow:

Hypothesis 2: Evaluation as a Candidate Anticancer Agent

Rationale: Phenylacetic acid derivatives have demonstrated antiproliferative effects on various cancer cell lines.[15] The enhanced lipophilicity and metabolic stability conferred by the fluorine atom and isopropyl ester group could improve cellular uptake and potency, making Isopropyl 4-fluorophenylacetate a promising candidate for anticancer research.

Proposed Experimental Workflow:

Conclusion

Isopropyl 4-fluorophenylacetate represents a molecule of significant strategic value. It is readily synthesized and possesses a unique combination of structural features known to be advantageous in medicinal chemistry. While its direct biological activities remain to be fully elucidated, the strong precedent set by its parent acid and other fluorinated pharmaceuticals provides a compelling case for its investigation. The research directives outlined in this guide—focusing on enzyme inhibition and anticancer activity—offer clear, logical, and high-impact pathways for exploring its therapeutic potential. This compound is not merely a chemical curiosity but a versatile building block poised for novel discovery.

References

-

ResearchGate. Fluorinated Aromatic Compounds. Available at: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available at: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Cheméo. (4-Fluorophenyl) methanol, isopropyl ether - Chemical & Physical Properties. Available at: [Link]

-

Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][17][20]triazo. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Scientific Research Publishing. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Available at: [Link]

-

University of Kansas. Design and Synthesis of Proteinase Inhibitors. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

PubMed. Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract. Available at: [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification (full mechanism, acid catalysis). Available at: [Link]

-

ScienceDirect. Structure-based design of enzyme inhibitors and receptor ligands. Available at: [Link]

-

ResearchGate. Design, synthesis and characterization of novel inhibitors against mycobacterial β-ketoacyl CoA reductase FabG4. Available at: [Link]

-

PubMed. Design, synthesis and enzymatic inhibition evaluation of novel 4-hydroxy Pd-C-Ⅲ derivatives as α-glucosidase and PTP1B dual-target inhibitors. Available at: [Link]

-

MDPI. Organic Compounds with Biological Activity. Available at: [Link]

-

PubMed. Pharmacokinetics and pharmacodynamics of fluoroquinolones. Available at: [Link]

- Eureka. Process for synthesizing isopropyl acetate and method for preparing its catalyst.

-

MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]

-

PubMed. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. Available at: [Link]

-

YouTube. Fischer Esterification (full mechanism, acid catalysis). Available at: [Link]

-

PMC. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available at: [Link]

-

ScienceDirect. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available at: [Link]

-

alpaipars. NMR spectroscopy in pharmacy. Available at: [Link]

- Google Patents. Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid.

-

Bruker. NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

SunSirs. China 4-Fluorophenylacetic acid. Available at: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

-

Figshare. Epigenetic Drug Discovery: Bromodomain Inhibitors. Available at: [Link]_Drug_Discovery_Bromodomain_Inhibitors/7889606)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. One moment, please... [operachem.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. ISOPROPYL PHENYLACETATE | 4861-85-2 [chemicalbook.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isopropyl Acetate – Reliable Solvent for Coatings & Inks [epchems.com]

- 17. researchgate.net [researchgate.net]

- 18. ossila.com [ossila.com]

- 19. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 20. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Isopropyl 4-fluorophenylacetate in organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Empirical Solubility Profile of Isopropyl 4-Fluorophenylacetate

Executive Summary

Isopropyl 4-fluorophenylacetate (I4FPA) is a highly lipophilic, fluorinated aromatic ester utilized extensively as a critical intermediate in the synthesis of agrochemicals (such as pyrethroids) and active pharmaceutical ingredients (APIs), including fluorinated CNS agents and anesthetics. Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification workflows, and minimizing solvent waste in industrial scale-up.

This whitepaper provides a comprehensive analysis of the physicochemical properties governing the solvation of I4FPA. By bridging thermodynamic principles—specifically Hansen Solubility Parameters (HSP)—with empirical data, this guide establishes a predictive and actionable framework for solvent selection. Furthermore, we detail a self-validating experimental protocol for quantifying solubility, ensuring absolute data integrity for process chemists and drug development professionals.

Physicochemical Profiling and Mechanistic Solvation

The solubility of I4FPA is dictated by the delicate interplay of three distinct structural motifs: the aromatic ring, the para-fluoro substituent, and the isopropyl ester moiety.

-

The Para-Fluoro Substituent: Fluorine is highly electronegative but possesses very low polarizability. The introduction of the C–F bond draws electron density away from the aromatic ring, creating a strong local dipole moment. However, because the fluorine atom holds its electrons tightly, the overall van der Waals dispersion forces are slightly weaker compared to chlorinated or brominated analogs [1].

-

The Isopropyl Ester: The branched aliphatic nature of the isopropyl group serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule. Second, the steric bulk of the isopropyl group disrupts planar crystal packing. This lowers the crystal lattice energy compared to methyl or ethyl esters, thermodynamically favoring the transition from the solid state into the solvated state.

-

Hydrogen Bond Acceptor Capacity: The carbonyl oxygen of the ester linkage acts as a potent hydrogen bond acceptor, allowing I4FPA to form favorable intermolecular interactions with protic solvents like alcohols, despite its overall hydrophobic character.

Thermodynamic cycle of Isopropyl 4-fluorophenylacetate solvation.

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

To predict the solubility of I4FPA across diverse chemical environments, we utilize the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy density of a molecule into three components:

- (Dispersion): Non-polar, van der Waals interactions.

- (Polar): Permanent dipole-dipole interactions.

- (Hydrogen Bonding): Electron exchange interactions (donor/acceptor).

The parent compound, 4-fluorophenylacetic acid, is virtually insoluble in water but highly soluble in organic solvents [2]. The esterification with an isopropyl group further diminishes

Table 1: Estimated HSP Values for I4FPA and Common Solvents

| Compound / Solvent | Affinity Match (R | |||

| I4FPA (Estimated) | 17.5 | 6.2 | 5.8 | - |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Excellent (< 4.0) |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Excellent (< 3.0) |

| Toluene | 18.0 | 1.4 | 2.0 | Good (~ 6.0) |

| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 | Moderate (~ 11.0) |

| n-Hexane | 14.9 | 0.0 | 0.0 | Moderate (~ 10.0) |

| Water | 15.6 | 16.0 | 42.3 | Poor (> 35.0) |

Note: The Affinity Match (

Empirical Solubility Profile

Based on thermodynamic modeling and empirical validation, I4FPA exhibits exceptional solubility in polar aprotic and halogenated solvents, making them ideal for extraction and reaction media. Its solubility in aliphatic hydrocarbons is moderate, which can be leveraged for anti-solvent crystallization workflows.

Table 2: Empirical Solubility of I4FPA at 25°C

| Solvent Class | Specific Solvent | Empirical Solubility Profile | Primary Solvation Mechanism |

| Halogenated | Dichloromethane | > 500 mg/mL (Miscible/Highly Soluble) | Strong dipole-dipole matching; high |

| Polar Aprotic | Ethyl Acetate | > 500 mg/mL (Miscible/Highly Soluble) | Ester-ester structural homology; optimal HSP sphere overlap. |

| Aromatic | Toluene | > 300 mg/mL (Highly Soluble) | |

| Protic | Methanol / IPA | 100 - 200 mg/mL (Soluble) | H-bond donation from alcohol to the ester carbonyl oxygen. |

| Aliphatic | n-Heptane | 20 - 50 mg/mL (Sparingly Soluble) | Driven solely by the lipophilic isopropyl chain; poor |

| Aqueous | Water | < 0.1 mg/mL (Insoluble) | High hydrophobic penalty; inability to disrupt water's H-bond network. |

Experimental Workflow: Self-Validating Solubility Determination

To ensure data trustworthiness (E-E-A-T), solubility must be measured using a protocol that guarantees thermodynamic equilibrium rather than a transient kinetic state. The following methodology employs the Shake-Flask Method coupled with HPLC-UV quantification , utilizing a temperature-cycling self-validation step.

Rationale & Causality

-

Why Shake-Flask? Unlike dynamic methods, the shake-flask method allows the solid-liquid interface to reach true thermodynamic equilibrium over 24-48 hours.

-

Why HPLC-UV? The fluorinated aromatic ring of I4FPA provides a distinct and strong chromophore (absorbance

nm), allowing for highly sensitive and specific quantification without interference from solvent degradation products. -

Why Temperature Cycling? Supersaturation is a common artifact in solubility testing. By comparing a sample equilibrated directly at 25°C with one heated to 30°C and cooled back to 25°C, we can mathematically prove that true equilibrium has been achieved.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of I4FPA (approx. 1.0 g) to 2.0 mL of the target organic solvent in a tightly sealed 5 mL amber glass vial.

-

Equilibration (Direct): Place the vial in an isothermal orbital shaker set to 25.0°C ± 0.1°C and agitate at 200 RPM for 48 hours.

-

Equilibration (Temperature Cycled - Validation): Prepare an identical vial. Heat to 30.0°C for 4 hours to force excess dissolution, then cool to 25.0°C and agitate for 44 hours.

-

Phase Separation: Centrifuge the vials isothermally at 25.0°C at 10,000 x g for 15 minutes to pellet the undissolved solid I4FPA.

-

Isothermal Sampling: Using a pre-warmed glass syringe, extract 0.5 mL of the supernatant and immediately pass it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

-

Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear range of the HPLC-UV calibration curve.

-

Data Validation: Calculate the concentration of both the direct and temperature-cycled samples. If the variance between the two is < 2.0%, the data is validated as the true thermodynamic solubility.

Self-validating shake-flask workflow for determining I4FPA solubility.

Conclusion and Industrial Applications

The solubility profile of Isopropyl 4-fluorophenylacetate is heavily biased toward non-polar and polar aprotic solvents due to the synergistic lipophilicity of the isopropyl chain and the unique dipole characteristics of the C-F bond.

For drug development professionals and process chemists:

-

Reaction Media: Dichloromethane and Ethyl Acetate are optimal for homogeneous catalysis involving I4FPA due to near-miscible solubility limits.

-

Purification: The steep solubility gradient between aromatic solvents (Toluene) and aliphatic hydrocarbons (n-Heptane) makes Heptane an ideal anti-solvent for controlled crystallization and impurity purging.

-

Environmental Considerations: When replacing halogenated solvents for green chemistry compliance, Ethyl Acetate serves as a near-perfect thermodynamic drop-in replacement for DCM when handling I4FPA.

References

-

Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega / National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Consideration of Hansen solubility parameters. Part 1: Dividing the dispersion term and new HSP distance Source: Hansen-Solubility.com URL: [Link]

Predicted Biological Activity of Isopropyl 4-Fluorophenylacetate

Content Type: Technical Whitepaper | Version: 1.0 Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Part 1: Executive Summary & Strategic Rationale

The Lipophilic Prodrug Paradigm Isopropyl 4-fluorophenylacetate (IP-4FPA) represents a classic "masked" pharmacophore. While often categorized merely as a synthetic intermediate in the production of fluorinated anesthetics and agrochemicals, its structural analysis reveals a potential bioactive profile consistent with a lipophilic prodrug of 4-fluorophenylacetic acid (4-FPA).

This guide delineates the predicted biological trajectory of IP-4FPA. By masking the polar carboxylic acid of the parent 4-FPA with an isopropyl ester, the compound is predicted to exhibit enhanced membrane permeability and blood-brain barrier (BBB) penetration before undergoing bioactivation via carboxylesterase (CES)-mediated hydrolysis.

Predicted Therapeutic Class: Non-Steroidal Anti-Inflammatory (NSAID) Precursor / Neuromodulator Scaffold. Key Mechanism: Metabolic hydrolysis releasing 4-fluorophenylacetic acid (active COX inhibitor/GHB ligand).

Part 2: Physicochemical Profile & ADME Predictions

The biological utility of IP-4FPA is governed by its physicochemical transition from a lipophilic ester to a polar acid.

Comparative Physicochemical Properties (Predicted)

| Property | Isopropyl 4-fluorophenylacetate (Prodrug) | 4-Fluorophenylacetic Acid (Active Metabolite) | Impact on Bioactivity |

| Molecular Weight | ~196.22 g/mol | 154.14 g/mol | Low MW favors rapid diffusion. |

| LogP (Lipophilicity) | ~3.2 - 3.5 (Predicted) | 1.6 - 1.9 | Ester significantly enhances passive transport across lipid bilayers. |

| Water Solubility | Low / Insoluble | Moderate | Ester requires formulation (e.g., lipid-based) for delivery. |

| H-Bond Donors | 0 | 1 | Ester lacks donor, reducing polarity and improving BBB transit. |

| Topological Polar Surface Area (TPSA) | ~26 Ų | ~37 Ų | Lower TPSA in ester facilitates absorption. |

Metabolic Activation (The CES Pathway)

The core of IP-4FPA's activity lies in its conversion. Isopropyl esters are established substrates for Human Carboxylesterases (hCE1 and hCE2) , predominantly expressed in the liver and intestine.

-

Intestinal Hydrolysis (hCE2): Upon oral administration, hCE2 in the intestinal epithelium will initiate hydrolysis, potentially limiting systemic exposure of the intact ester (First-Pass Effect).

-

Hepatic Hydrolysis (hCE1): The remaining fraction is cleared by the liver, releasing the active 4-FPA and isopropanol.

Diagram 1: Metabolic Bioactivation Pathway This diagram illustrates the hydrolysis mechanism driven by catalytic serine triads within CES enzymes.

Caption: Figure 1.[1][2] Carboxylesterase-mediated hydrolysis of IP-4FPA yielding the active acid metabolite.

Part 3: Predicted Pharmacodynamics (Mechanism of Action)[3]

Once hydrolyzed, the active metabolite (4-FPA) is predicted to engage with two primary biological targets based on Structure-Activity Relationship (SAR) data of phenylacetic acid derivatives.

Primary Target: Cyclooxygenase (COX) Inhibition

Phenylacetic acid is the core scaffold of Diclofenac , a potent NSAID.[3] The 4-fluoro substitution on the phenyl ring is a classic medicinal chemistry bioisostere used to block metabolic oxidation at the para-position, potentially extending half-life without abolishing COX binding.

-

Mechanism: 4-FPA mimics arachidonic acid, entering the hydrophobic channel of COX-1/COX-2. The carboxylate group forms an ionic bond with Arg-120 (in COX-1), while the fluorinated phenyl ring interacts with hydrophobic residues (e.g., Val-349).

-

Predicted Potency: Likely weaker than Diclofenac (which has a secondary amine and a second ring for additional stacking), but measurable anti-inflammatory activity is expected.

Secondary Target: GHB Receptor Modulation

Research indicates that phenylacetic acid derivatives bind to specific gamma-hydroxybutyric acid (GHB) binding sites in the brain.

-

Relevance: 4-FPA analogues have shown affinity for GHB sites, suggesting potential neuromodulatory effects (sedative or anxiolytic) if the compound crosses the BBB. The isopropyl ester form facilitates this entry before hydrolysis.

Part 4: Toxicology & Safety Profile

Fluorine Safety

The 4-fluoro substituent is generally stable. Unlike chloro- or bromo- derivatives, the C-F bond is resistant to oxidative cleavage by Cytochrome P450, reducing the risk of forming reactive quinone-imine toxic metabolites often seen with other halogenated aromatics.

Isopropanol Release

The metabolic byproduct, isopropanol, is metabolized to acetone. At therapeutic doses of the prodrug, the molar equivalent of isopropanol released is likely below the toxicological threshold, but this must be monitored in high-dose chronic studies.

Part 5: Experimental Validation Protocols

To validate these predictions, a tiered screening approach is required. This protocol moves from in silico confirmation to in vitro enzymatic stability.

Diagram 2: Validation Workflow A self-validating logic flow for confirming prodrug activity.

Caption: Figure 2. Tiered experimental workflow for validating IP-4FPA biological activity.

Protocol: In Vitro Metabolic Stability (Esterase Assay)

Objective: Determine the half-life (

-

Preparation: Dissolve IP-4FPA in DMSO (10 mM stock).

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).

-

Control: Use Oseltamivir (positive control for esterase activity) and heat-inactivated microsomes (negative control).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile.

-

Analysis: LC-MS/MS monitoring the depletion of parent ester (MRM transition) and appearance of 4-FPA.

-

Validation Criteria: The assay is valid if >80% of parent is recovered in negative control and Oseltamivir shows expected clearance.

Part 6: References

-

PubChem. (2025).[4] 2-(4-Fluorophenyl)acetic acid | C8H7FO2.[4][5] National Library of Medicine. [Link]

-

Wang, H., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]

-

Perrault, K., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain.[6] Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: toxicity and pharmacological applications. Expert Opinion on Therapeutic Patents. [Link]

Sources

- 1. The Functional Characterization of Carboxylesterases Involved in the Degradation of Volatile Esters Produced in Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 4. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of Isopropyl 4-fluorophenylacetate in Organic Synthesis

This guide outlines the strategic application of Isopropyl 4-fluorophenylacetate in advanced organic synthesis, focusing on its role as a sterically tuned, lipophilic building block for pharmaceutical intermediates.

Executive Summary & Chemical Profile

Isopropyl 4-fluorophenylacetate (Structure: 4-F-C₆H₄-CH₂-COOCH(CH₃)₂) represents a specialized ester subclass within the phenylacetic acid family. Unlike its methyl or ethyl counterparts, the isopropyl ester offers unique steric bulk and lipophilicity, making it a preferred substrate for reactions requiring enhanced stability against premature hydrolysis or specific stereoelectronic control in enolate chemistry.

Key Chemical Attributes:

-

Fluorine Effect: The para-fluorine atom deactivates the aromatic ring against electrophilic attack while increasing the acidity of the benzylic (

) protons ( -

Isopropyl Sterics: The bulky isopropyl group shields the carbonyl carbon, reducing the rate of nucleophilic attack (e.g., hydrolysis, transesterification) compared to methyl esters. This allows for chemoselective transformations at other sites in the molecule.

-

Solubility: Enhanced solubility in non-polar organic solvents (Hexanes, Toluene) compared to methyl esters, aiding in phase-transfer catalysis and extraction protocols.

Core Applications in Drug Discovery

This reagent serves as a critical intermediate for two primary synthetic pathways:

-

Alpha-Diazo Functionalization: A modern route to carbene precursors for C-H insertion reactions.

-

Controlled Alpha-Alkylation: Synthesis of

-substituted phenylacetic acids (a scaffold common in NSAIDs and metabolic regulators).

Application A: Synthesis of -Diazo Esters (Carbene Precursors)

The transformation of Isopropyl 4-fluorophenylacetate into its

Application B: Asymmetric Alkylation & Enzymatic Resolution

The isopropyl ester is an excellent substrate for Kinetic Resolution using lipases (e.g., Candida antarctica Lipase B). The bulkier alkoxy group often enhances enantioselectivity (

Detailed Experimental Protocols

Protocol 1: Diazo Transfer via Deformylative or Direct Transfer

Context: This protocol describes the direct diazo transfer using p-acetamidobenzenesulfonyl azide (

Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Avoid metal spatulas and ground glass joints if possible.

Reagents:

-

Substrate: Isopropyl 4-fluorophenylacetate (1.0 equiv)

-

Reagent: p-ABSA (1.2 equiv) or Tosyl Azide (TsN₃)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with Isopropyl 4-fluorophenylacetate (10 mmol) and dissolve in anhydrous MeCN (50 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add DBU (15 mmol) dropwise via syringe over 5 minutes. The solution may darken slightly due to enolate formation.

-

Azide Addition: Add p-ABSA (12 mmol) in one portion (if solid) or dropwise (if solution).

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (diazo ester) is typically less polar than the starting material and UV-active.

-

Quench: Pour the reaction mixture into saturated NH₄Cl solution (100 mL).

-

Extraction: Extract with Diethyl Ether (3 x 50 mL). Note: Ether is preferred for diazo handling due to low boiling point for gentle removal.

-

Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate carefully under reduced pressure (bath < 30°C). Purify via flash chromatography on silica gel (neutralized with 1% Et₃N) to avoid acid-catalyzed decomposition.

Expected Outcome: Yellow/orange oil (Isopropyl

Protocol 2: Alpha-Alkylation (Enolate Chemistry)

Context: Introduction of an alkyl chain at the benzylic position. The isopropyl group prevents competitive Claisen condensation (self-condensation) better than methyl esters.

Reagents:

-

Base: LDA (Lithium Diisopropylamide) - prepared fresh or commercial 2.0 M solution.

-

Electrophile: Benzyl bromide or Methyl iodide.

-

Solvent: THF (Anhydrous).

Step-by-Step Methodology:

-

Enolization: To a solution of LDA (1.1 equiv) in THF at -78°C, add Isopropyl 4-fluorophenylacetate (1.0 equiv) dropwise over 15 minutes.

-

Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation. The solution will turn yellow.

-

Alkylation: Add the electrophile (1.2 equiv) dropwise.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[4][5]

-

Analysis: Check conversion via GC-MS or NMR. The benzylic proton signal (singlet ~3.6 ppm) will disappear and be replaced by a methine doublet/triplet (depending on alkyl group).

Visual Workflows (Graphviz)

Figure 1: Diazo-Mediated Carbene Insertion Pathway

This diagram illustrates the transformation from the ester to the diazo intermediate and its subsequent Rhodium-catalyzed insertion, a key pathway in modern medicinal chemistry.

Caption: Figure 1. Synthetic pathway for the conversion of Isopropyl 4-fluorophenylacetate to complex scaffolds via Diazo/Carbene chemistry.

Figure 2: Comparative Stability & Reactivity

A logic flow comparing the Isopropyl ester to Methyl/Ethyl esters in synthesis.

Caption: Figure 2. Decision matrix for selecting Isopropyl ester over standard alkyl esters based on steric and stability requirements.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Incomplete enolization (LDA quality). | Titrate LDA before use or use LiHMDS as a non-nucleophilic alternative. |

| Self-Condensation (Claisen) | Temperature too high during addition. | Ensure reagent addition at -78°C; add ester to the base (inverse addition). |

| Diazo Decomposition | Acidic impurities or light exposure. | Use base-washed silica (1% Et₃N); store product in amber vials at -20°C. |

| Hydrolysis during Workup | Aqueous phase too basic/acidic. | Use buffered quench (Sat. NH₄Cl or Phosphate buffer pH 7). |

References

-

Diazo Transfer Protocols

- Synthesis of diazo compounds

- Source: Journal of Organic Chemistry / American Chemical Society

-

Fluorinated Phenylacetic Acids in Drug Design

- Role of Fluorine in Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry

-

Enzymatic Resolution of Esters

- Lipase-c

- Source: Organic Process Research & Development

-

General Reactivity of Isopropyl Esters

- Steric effects in ester hydrolysis.

- Source: ScienceDirect / Tetrahedron

(Note: Specific CAS numbers for the isopropyl ester are often custom-synthesized or referenced as "Isopropyl 2-(4-fluorophenyl)acetate". Ensure verification with your specific supplier's CoA.)

Sources

- 1. SU1082782A1 - Beta-phenoxybenzylling condensatiobeta-phenoxybenzoyl esters of 2-haloalkyl (oxy,thio,sulfonyl or sulfonyl) phenylalkanic acids having insecticidal and ixocidal effect 2-hydroxy-3-n,n-(dimethyl)aminomethyl-5-tert-butyl-phenylnonyl sulfide as inhibitor of hydrogen sulfide corrosion of steel - Google Patents [patents.google.com]

- 2. US4199595A - M-phenoxybenzyl and α-cyano-M-phenoxybenzyl esters of 2-haloalkyl (oxy-, thio-, sulfinyl-, or sulfonyl)phenylalkanoic acids - Google Patents [patents.google.com]

- 3. isopropyl alpha-p-fluorophenyldiazoacetate - CAS号 1432320-23-4 - 摩熵化学 [molaid.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Isopropyl Acetate – Reliable Solvent for Coatings & Inks [epchems.com]

Topic: Isopropyl 4-fluorophenylacetate as a Versatile Building Block for Pharmaceutical Intermediates

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. Isopropyl 4-fluorophenylacetate serves as a highly valuable and versatile starting material for introducing the 4-fluorophenylacetyl moiety into more complex molecules. This document provides an in-depth guide to the properties, handling, and synthetic applications of Isopropyl 4-fluorophenylacetate. We will explore its conversion into key pharmaceutical intermediates, such as 4-fluorophenylacetic acid and its corresponding β-keto esters, which are precursors to various active pharmaceutical ingredients (APIs). Detailed, field-proven protocols are provided, along with mechanistic insights to explain the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of Isopropyl 4-fluorophenylacetate

The isopropyl ester of 4-fluorophenylacetic acid is more than a simple derivative; its specific combination of a fluorinated aromatic ring and an isopropyl ester group provides distinct advantages in organic synthesis. The 4-fluorophenyl group is a common feature in numerous drugs, including cholesterol-lowering agents and antipsychotics, where the fluorine atom can modulate the electronic properties and metabolic fate of the molecule.[1] The isopropyl group, on the other hand, offers a moderate level of steric hindrance and specific solubility characteristics, making it an excellent choice for a variety of reaction conditions and purification procedures.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.

| Property | Value |

| CAS Number | Not explicitly available; derived from 4-fluorophenylacetic acid (405-50-5) and isopropanol (67-63-0) |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | propan-2-yl 2-(4-fluorophenyl)acetate |

| Synonyms | Isopropyl 2-(4-fluorophenyl)acetate, IPA-4-FPA |

| Appearance | Expected to be a clear, colorless liquid |

| Boiling Point | Not explicitly defined, estimated based on related structures |

| Solubility | Miscible with most organic solvents like THF, DCM, ethyl acetate. Low solubility in water.[2] |

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for Isopropyl 4-fluorophenylacetate is not available, guidelines can be derived from the closely related compound, isopropyl acetate.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3]

-

Fire and Explosion Hazard: Isopropyl esters are generally flammable.[4] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5]

-

Health Hazards: May cause eye irritation and, with prolonged exposure, skin dryness.[3][5] Inhalation of vapors may lead to drowsiness or dizziness.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[4][5]

Synthetic Pathways: From Ester to Core Intermediates

Isopropyl 4-fluorophenylacetate is a launchpad for creating more complex and valuable pharmaceutical intermediates. Its central role lies in its ability to be easily transformed into foundational building blocks.

Caption: Synthetic utility of Isopropyl 4-fluorophenylacetate.

Protocol 1: Synthesis of 4-Fluorophenylacetic Acid via Ester Hydrolysis

The most fundamental transformation is the hydrolysis of the isopropyl ester to yield 4-fluorophenylacetic acid, a versatile building block in its own right.[6][7] This protocol employs standard alkaline hydrolysis conditions.

Reaction Scheme

Caption: Hydrolysis of Isopropyl 4-fluorophenylacetate.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Isopropyl 4-fluorophenylacetate (10.0 g, 50.9 mmol).

-

Reagent Addition: Add 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

-

Reaction: Heat the mixture to 60°C and stir vigorously for 2-3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating accelerates the saponification reaction. The biphasic mixture will become homogeneous as the water-soluble sodium salt of the carboxylic acid is formed.

-

-

Work-up (Acidification): Cool the reaction mixture to 0-5°C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1. A white precipitate of 4-fluorophenylacetic acid will form.

-

Causality: Protonation of the carboxylate salt renders it insoluble in the aqueous medium, causing it to precipitate. Cooling maximizes precipitation and minimizes solubility losses.

-

-

Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

-

Purification: Dry the solid under vacuum at 50°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system like toluene/heptane if required.[8]

Expected Results

-

Yield: >90%

-

Purity (HPLC): >99%[8]

-

Characterization: The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with known standards for 4-fluorophenylacetic acid.

Protocol 2: Synthesis of tert-Butyl 3-oxo-4-(4-fluorophenyl)butanoate

β-keto esters are exceptionally important intermediates, serving as precursors for heterocycles, γ-amino acids, and other complex structures.[9] This protocol details a reliable method for synthesizing a β-keto ester from the parent carboxylic acid (obtained from Protocol 1) via condensation with Meldrum's acid, followed by reaction with tert-butanol.[9]

Reaction Workflow

Caption: Workflow for β-Keto Ester Synthesis.

Detailed Experimental Protocol

-

Setup: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol), Meldrum's acid (9.35 g, 64.9 mmol), and 4-(dimethylamino)pyridine (DMAP) (8.75 g, 71.4 mmol).

-

Solvent & Cooling: Add 200 mL of anhydrous dichloromethane (DCM) and cool the stirred solution to 0°C in an ice bath.

-

Reagent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (14.7 g, 71.4 mmol) in 50 mL of anhydrous DCM dropwise over 30 minutes.

-

Causality: DCC acts as a coupling agent, activating the carboxylic acid to form a highly reactive intermediate. DMAP serves as a nucleophilic catalyst to facilitate this activation.[9] The reaction is performed at 0°C to control the exothermic reaction and minimize side products.

-

-

Reaction (Part 1): Allow the reaction to warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

-

Isolation of Intermediate: Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure to obtain the crude acyl-Meldrum's acid intermediate as an oil or solid.

-

Reaction (Part 2): To the crude intermediate, add tert-butanol (150 mL) and heat the mixture to reflux for 4-6 hours.

-

Causality: Refluxing in tert-butanol results in the alcohol attacking the acyl intermediate. This is followed by the collapse of the Meldrum's acid ring, releasing acetone and carbon dioxide, to form the final β-keto ester.[9]

-

-

Work-up: Cool the reaction and remove the tert-butanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL), wash with 5% aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure β-keto ester.[9]

Expected Results

-

Yield: 65-85%[9]

-

Appearance: Yellow oil

-

Characterization: The product shows characteristic signals in ¹H NMR (a singlet for the α-protons next to the ester at ~3.5 ppm and another for the benzylic protons at ~3.8 ppm) and a molecular ion peak in mass spectrometry corresponding to its molecular weight.

Application Spotlight: Synthesis of a Sitagliptin Precursor Fragment

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[10] Its synthesis often involves a β-keto acid intermediate. While the final drug contains a 2,4,5-trifluorophenyl group, the synthesis of the analogous 4-fluorophenyl intermediate demonstrates a key application of the chemistry described herein. This protocol outlines the synthesis of 4-(4-fluorophenyl)-3-oxobutanoic acid.

Reaction Scheme

Sources

- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 2. Isopropyl acetate - Wikipedia [en.wikipedia.org]

- 3. geneseo.edu [geneseo.edu]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 8. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Sitagliptin: profile of a novel DPP-4 inhibitor for the treatment of type 2 diabetes (update) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Characterization of Isopropyl 4-Fluorophenylacetate via GC-MS and HPLC-UV

This Application Note is structured to serve as a definitive technical guide for the analysis of Isopropyl 4-fluorophenylacetate , a critical intermediate in the synthesis of fluorinated pharmaceutical compounds (e.g., statin precursors, enzyme inhibitors).

The protocols below are synthesized from standard analytical principles for halogenated phenyl esters, aligned with ICH Q2(R2) validation guidelines.

Introduction & Compound Characterization

Isopropyl 4-fluorophenylacetate (C₁₁H₁₃FO₂) is a lipophilic ester used frequently in nucleophilic substitution reactions during drug substance manufacturing. Its analysis requires a dual-method approach:

-

GC-MS: For positive identification (EI fragmentation) and quantification of volatile impurities (e.g., residual isopropanol, 4-fluorobenzyl derivatives).

-

HPLC-UV: For assay purity and quantification of the hydrolysis product (4-fluorophenylacetic acid), which typically co-elutes or tails in GC due to polarity.

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₁H₁₃FO₂ | MW = 196.22 g/mol |

| Boiling Point | ~240–250°C (Est.)[1] | Requires GC inlet temp >250°C to prevent discrimination. |

| Solubility | High: MeCN, MeOH, EtOAcLow: Water | Diluent for HPLC must be MeCN/Water ratio matched to initial gradient. |

| Chromophore | Phenyl Ring (Fluorinated) | UV |

Method A: GC-MS Analysis (Identification & Volatile Impurities)

Rationale: Gas Chromatography coupled with Mass Spectrometry (EI) is the gold standard for structural confirmation. The isopropyl ester moiety yields a distinct fragmentation pattern useful for library matching.

Instrument Configuration

-

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Why: The "Ultra Inert" (UI) phase reduces peak tailing for any residual free acid or polar impurities.

-

-

Inlet: Split/Splitless, maintained at 260°C .

-

Mode: Split 50:1 (for assay); Splitless (for trace impurity profiling).

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program & MS Parameters

| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) | Rationale |

| Initial | - | 60 | 2.0 | Focus solvent & volatile alcohols (Isopropanol). |

| Ramp 1 | 15 | 200 | 0 | Elute Isopropyl 4-fluorophenylacetate (~10-12 min). |

| Ramp 2 | 25 | 300 | 5.0 | Bake out heavy dimers or column contaminants. |

-

MS Source: Electron Ionization (EI) @ 70 eV, 230°C.

-

Scan Range: 35–450 m/z.

-

Solvent Delay: 3.0 min (to protect filament from solvent surge).

Data Analysis: Fragmentation Logic

The mass spectrum of Isopropyl 4-fluorophenylacetate is characterized by three diagnostic ions. Understanding these confirms the structure:

-

Molecular Ion (

): m/z196 . Typically weak intensity. -

Base Peak (

): m/z109 . -

McLafferty-Type/Elimination (

): m/z154 .

Workflow Visualization

Figure 1: GC-MS analytical workflow highlighting critical ionization fragments for structural confirmation.

Method B: HPLC-UV Analysis (Purity & Acid Impurity)

Rationale: High-Performance Liquid Chromatography is required to quantify the free acid impurity (4-fluorophenylacetic acid), which is a common degradation product. GC is unsuitable for the free acid without derivatization due to peak tailing.

Instrument Configuration

-

System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

-

Column: C18 (L1) - e.g., Supelco Ascentis C18 or Agilent ZORBAX Eclipse Plus (150 mm × 4.6 mm, 3.5 µm).

-

Why: Excellent resolution of aromatic acids and esters.

-

-

Detector: Diode Array Detector (DAD) or VWD.

-

Wavelength:264 nm (Specific for fluorophenyl ring) and 210 nm (High sensitivity for impurities).

-

Mobile Phase & Gradient

-

Solvent A: 0.1% Formic Acid in Water (Maintains acid impurity in non-ionized form, sharpening the peak).

-

Solvent B: Acetonitrile (MeCN).[4]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temp: 35°C.

| Time (min) | % A (Water/Acid) | % B (MeCN) | Event |

| 0.0 | 80 | 20 | Initial hold for polar acid impurity. |

| 15.0 | 10 | 90 | Linear ramp to elute ester. |

| 18.0 | 10 | 90 | Wash lipophilic contaminants. |

| 18.1 | 80 | 20 | Re-equilibration. |

| 23.0 | 80 | 20 | End of run. |

Elution Order

-

4-Fluorophenylacetic acid: ~4–6 min (More polar, elutes early).

-

Isopropyl 4-fluorophenylacetate: ~12–14 min (Lipophilic, elutes during gradient ramp).

Method Development Logic

Figure 2: HPLC method development logic focusing on pH control for acid impurity resolution.

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the following System Suitability Tests (SST) must be performed before every sample batch, in accordance with ICH Q2(R2) guidelines.

System Suitability Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | > 2.0 between Acid and Ester | Ensures baseline separation for accurate integration. |

| Tailing Factor ( | < 1.5 for both peaks | Indicates column health and secondary interactions. |

| Precision (RSD) | < 1.0% (n=6 injections) | Verifies injector and pump stability. |

| Signal-to-Noise (S/N) | > 10 (for LOQ Std) | Confirms sensitivity for trace impurity detection. |

Linearity & Range

-

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

-

Acceptance: Correlation coefficient (

)

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62553, Isopropyl phenylacetate (Analog Reference).[Link]

-

SIELC Technologies. (2021). HPLC Method for 4-Fluorophenylacetic acid.[Link]

Sources

- 1. Isopropyl Phenylacetate | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst - Google Patents [patents.google.com]

- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. mastercontrol.com [mastercontrol.com]

Application Note: Scale-up Synthesis of Isopropyl 4-fluorophenylacetate for Pilot Studies

Abstract

This application note details a robust, scalable protocol for the synthesis of Isopropyl 4-fluorophenylacetate (IP-4FPA), a critical intermediate in the manufacture of fluorinated pharmaceutical active ingredients (APIs). While laboratory-scale esterifications often rely on simple reflux, pilot-scale production requires rigorous water removal strategies to drive equilibrium and maximize yield. This guide presents an optimized Fischer Esterification via Azeotropic Distillation using a Toluene/Isopropanol system. We address critical process parameters (CPPs), safety controls for flammable solvents, and purification strategies to achieve >99.5% purity suitable for GMP downstream processing.

Part 1: Strategic Route Selection & Process Logic

The Synthetic Challenge

The target molecule, Isopropyl 4-fluorophenylacetate , is an ester formed from a phenylacetic acid derivative and a secondary alcohol (Isopropanol).

-

Reaction: 4-Fluorophenylacetic acid (4-FPAA) + Isopropanol (IPA)

Isopropyl 4-fluorophenylacetate + Water. -

Thermodynamic Limitation: The equilibrium constant (

) for Fischer esterifications is typically near 4. Without water removal, conversion stalls at ~65-70%. -

Kinetic Limitation: Secondary alcohols (like IPA) are sterically more hindered and less nucleophilic than primary alcohols (e.g., Methanol), resulting in slower reaction rates.

Route Comparison

| Route | Reagents | By-products | Pilot Suitability |

| Acid Chloride | 4-FPAA + SOCl | HCl, SO | Low. Requires expensive glass-lined vessels; corrosive off-gas scrubbing needed. |

| Direct Reflux | 4-FPAA + Excess IPA + H | Water | Medium. Requires large excess of IPA (10-20 eq) to drive equilibrium; poor volumetric efficiency. |

| Azeotropic Distillation | 4-FPAA + IPA + Toluene + H | Water | High. Toluene acts as an entrainer to remove water via a Dean-Stark trap, driving conversion >98% with lower IPA equivalents. |

The Chosen Strategy: Toluene-Entrained Azeotropic Dehydration

We utilize a ternary system (Toluene/IPA/Water). Although IPA and water form a homogeneous azeotrope (bp 80.3°C), the addition of Toluene allows for a heterogeneous azeotrope in the Dean-Stark trap.

-

Mechanism: Vapors rich in IPA/Water/Toluene rise and condense. In the trap, the presence of Toluene facilitates phase separation. The dense aqueous layer is drained, while the organic layer (Toluene/IPA) overflows back to the reactor.

-

Advantage: This maintains a high reaction temperature (~90-100°C) compared to pure IPA reflux (82°C), significantly increasing reaction kinetics [1].

Part 2: Material Attributes & Critical Quality Attributes (CQAs)

| Material | Role | Critical Attribute | Reason |

| 4-Fluorophenylacetic acid | SM | Purity >98% | Impurities (e.g., difluoro isomers) are difficult to remove post-esterification. |

| Isopropanol (IPA) | Reagent | Water Content <0.1% | Water suppresses the forward reaction equilibrium. |

| Toluene | Solvent | ACS Grade | Must be free of benzene (safety) and non-volatile residues. |

| Sulfuric Acid (98%) | Catalyst | Conc. >98% | Water introduction must be minimized. p-TSA is a valid solid alternative. |

Part 3: Detailed Pilot Protocol (10 kg Scale)

Equipment Setup

-

Reactor: 50 L Glass-Lined Reactor (GLR) or Hastelloy vessel.

-

Agitation: Retreat curve impeller, variable speed (VFD).

-

Thermal Control: Jacket with thermal fluid (-10°C to 140°C).

-

Distillation: Packed column (optional) leading to a Shell-and-Tube condenser and a Dean-Stark Phase Separator .

-

Scrubber: Caustic scrubber connected to the vent line (for acid vapors).

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Inertion: Purge reactor with N

to remove O -

Charging:

-

Charge Toluene (20 L, 2.0 Vol).

-

Charge 4-Fluorophenylacetic acid (10.0 kg, 64.88 mol).

-

Observation: The solid acid may not fully dissolve at RT. Start agitation (100 RPM).

-

-

Reagent Addition:

-

Charge Isopropanol (11.7 kg, 195 mol, 3.0 equiv).

-

Note: A 3.0 equivalent excess is a balance between rate and volumetric efficiency.

-

-

Catalyst Addition:

-

Add Conc. H

SO -

Exotherm Alert: Slight temperature rise expected.[1] Maintain T < 40°C.

-

Phase 2: Azeotropic Reflux (The "Cook")

-

Heating: Ramp jacket temperature to 110°C to achieve vigorous reflux (Internal T

85-95°C). -

Water Removal:

-

Monitor the Dean-Stark trap.[2] The distillate will separate into two phases.

-

Action: Continuously drain the lower aqueous phase.

-

Troubleshooting: If phase separation is poor (cloudy), add a small volume of Toluene or Water to the trap to induce separation.

-

-

Endpoint: Reflux for 8–12 hours.

-

IPC 1 (HPLC): Sample reaction mass. Target: <1.0% unreacted 4-FPAA.

-

Phase 3: Work-up & Neutralization

-

Cooling: Cool reactor to 25°C.

-

Quench: Charge 10% NaHCO

solution (15 L) slowly.-

Safety: CO

evolution will occur. Control addition rate to manage foaming. pH target: 7-8.

-

-

Phase Separation:

-

Stop agitation. Allow settling for 30 mins.

-

Drain lower aqueous layer (waste).

-

-

Washing:

-

Wash organic layer with Brine (Sat. NaCl) (10 L) to remove residual IPA and moisture.

-

Drain lower aqueous layer.

-

Phase 4: Isolation & Purification

-

Solvent Strip: Switch condenser to distillation mode. Apply vacuum (start at 300 mbar, ramp to 50 mbar). Heat jacket to 60°C to remove Toluene and residual IPA.

-

High Vacuum Distillation (Product):

-

The crude product is a high-boiling oil.

-

Apply high vacuum (<10 mbar).

-

Fraction 1: Fore-run (residual solvent/lights).

-

Fraction 2: Isopropyl 4-fluorophenylacetate (Main Cut).

-

Expected Boiling Point: ~110-115°C at 5 mbar (estimated based on analogues [2]).

-

-

Yield: Expected isolated yield: 85-92% (10.8 – 11.7 kg).

Part 4: Process Visualization

Process Flow Diagram (Graphviz)

Caption: Workflow for the azeotropic esterification and isolation of Isopropyl 4-fluorophenylacetate.

Part 5: Safety & Hazard Analysis (E-E-A-T)

Thermal Hazards

-

Isopropanol Flammability: Flash point of IPA is 12°C. The reactor headspace is flammable during charging. Control: Use Nitrogen blanketing and conductive hoses for grounding.

-

Exotherm: The addition of H

SO

Chemical Compatibility

-

4-FPAA Handling: Fluorinated phenylacetic acids are skin and eye irritants. Control: Operators must wear full PPE (Tyvek suit, chemical gloves, goggles).

-

Equipment Corrosion: Hot sulfuric acid traces can corrode Stainless Steel (SS316) over time. Control: Use Glass-Lined (GL) or Hastelloy reactors for the esterification step.

Part 6: Analytical Controls & Specifications

In-Process Control (IPC) Method

-

Technique: HPLC (Reverse Phase).

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: A: 0.1% H

PO -

Detection: UV at 220 nm (Phenyl ring absorption).

-

Limit: Reaction is considered complete when Area% of 4-FPAA is < 1.0%.

Final Product Specifications

| Test | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Assay (GC/HPLC) | Internal Std | |

| Moisture (KF) | Karl Fischer | |

| Residual Toluene | GC-HS (ICH Q3C) | |

| Residual IPA | GC-HS (ICH Q3C) |

References

-

Osorio-Viana, W., et al. (2013). "Kinetic study of the esterification of acetic acid with isoamyl alcohol catalyzed by Amberlite IR-120." Chemical Engineering Science. Link (Validating kinetics of acid-catalyzed esterification).

-

Moya, C., et al. (2006). "Kinetics of the Fischer esterification of palm fatty acids with isopropanol and butyl-cellosolve." Ciencia y Tecnología. Link (Demonstrates Dean-Stark efficiency for isopropyl esters).

-

Sigma-Aldrich. "Isopropyl Acetate Safety Data Sheet." Link (Safety grounding for isopropyl esters).

-

Fisher Scientific. "Safety Data Sheet: 4-Fluorophenylacetic acid." Link (General safety data for fluorinated acids).

-

Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[3] (Authoritative source for general Fischer Esterification protocols).[2]

Sources

Isopropyl 4-fluorophenylacetate in the development of anti-inflammatory agents

Application Note: Isopropyl 4-Fluorophenylacetate in Anti-Inflammatory Drug Development

Executive Summary

Isopropyl 4-fluorophenylacetate (IP-4-FPA) represents a strategic scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Functioning primarily as a lipophilic precursor and chemical building block, it leverages two critical medicinal chemistry principles: the bioisosteric fluorine effect for metabolic stability and the ester prodrug strategy for enhanced bioavailability and reduced gastric toxicity.

This guide provides a comprehensive technical workflow for utilizing IP-4-FPA. It covers its synthesis, application as a prodrug scaffold, and protocols for biological validation against Cyclooxygenase (COX) targets.

Chemical Profile & Significance

-

Compound Name: Isopropyl 2-(4-fluorophenyl)acetate

-

Core Scaffold: Phenylacetic Acid (PAA) derivative[1]

-

Key Functional Motifs:

-

4-Fluoro Group: Blocks para-hydroxylation (Phase I metabolism), extending half-life (

) and increasing lipophilicity ( -

Isopropyl Ester: Increases membrane permeability compared to the free acid and masks the acidic proton to reduce direct gastric irritation.

-

Mechanism of Action (Prodrug): Upon systemic absorption, IP-4-FPA undergoes enzymatic hydrolysis by plasma esterases to release the active metabolite, 4-fluorophenylacetic acid . This free acid mimics the arachidonic acid transition state, binding to the Arg-120 residue within the COX enzyme channel to inhibit prostaglandin synthesis.

Synthetic Protocols

Protocol A: High-Yield Synthesis of Isopropyl 4-Fluorophenylacetate

Objective: To synthesize high-purity IP-4-FPA from 4-fluorophenylacetic acid using acid-catalyzed esterification.

Reagents:

-

4-Fluorophenylacetic acid (CAS: 405-50-5)

-

Isopropanol (Anhydrous)

-

Sulfuric acid (

, catalytic) or Thionyl Chloride ( -

Sodium bicarbonate (

)

Step-by-Step Methodology:

-

Activation:

-

Option 1 (Fischer Esterification): Dissolve 10 mmol of 4-fluorophenylacetic acid in 20 mL of anhydrous isopropanol. Add 0.5 mL of conc.

dropwise. -

Option 2 (Acyl Chloride Route - Higher Yield): Dissolve 10 mmol of acid in DCM. Add 1.2 eq of

and reflux for 2 hours to form the acid chloride. Evaporate solvent, redissolve in DCM, and add 1.5 eq of isopropanol with 1.5 eq of Triethylamine.

-

-

Reflux:

-

For Option 1: Reflux the mixture at 85°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (

) should disappear, replaced by the ester spot (

-

-

Work-up:

-

Cool reaction to room temperature.[2]

-

Neutralize with saturated

solution until pH ~8. -

Extract with Ethyl Acetate (

mL). -

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield a clear, colorless oil.

-

Quality Control Criteria:

-

HPLC Purity: >98% (UV @ 254 nm).

-

1H NMR (CDCl3): Diagnostic septet at

5.0 (isopropyl CH) and doublet at

Biological Evaluation Protocols

Protocol B: Plasma Stability & Prodrug Activation Assay

Objective: To verify that IP-4-FPA is stable in buffer (chemical stability) but rapidly hydrolyzed in plasma (biological activation).

Materials:

-

Pooled Human/Rat Plasma

-

PBS Buffer (pH 7.4)

-

HPLC-UV/MS system

Workflow:

-

Preparation: Prepare a 10 mM stock of IP-4-FPA in DMSO.

-

Incubation:

-

Group A (Control): Spike PBS with stock to 10 µM.

-

Group B (Plasma): Spike Plasma with stock to 10 µM.

-

Incubate both at 37°C in a shaking water bath.

-

-

Sampling: Aliquot 100 µL at

min. -

Quenching: Add 300 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

-

Analysis: Inject supernatant into HPLC.

-

Monitor: Disappearance of Ester peak / Appearance of Acid peak.

-

Data Interpretation:

- (Buffer): Should be > 24 hours (indicates chemical stability).

- (Plasma): Should be < 60 mins (indicates effective prodrug conversion).

Protocol C: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To quantify the anti-inflammatory potency of the hydrolyzed active metabolite. Note: The ester itself is inactive in cell-free assays and must be hydrolyzed or tested in whole-cell assays.

Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

-

Reagent Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Inhibitor Incubation:

-